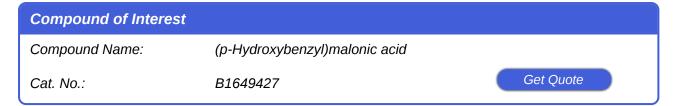


In-depth Technical Guide: Characterization and Data of CAS Number 90844-16-9

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 90844-16-9, chemically known as 2-[(4-hydroxyphenyl)methyl]propanedioic acid or **(p-hydroxybenzyl)malonic acid**. This document consolidates available data on its physicochemical properties, synthesis, analytical methods, and biological activity, with a particular focus on its role as an inhibitor of insulin-induced lipogenesis. Detailed experimental protocols and visual representations of key pathways are included to support further research and development efforts.

Chemical Identification and Physicochemical Properties

2-[(4-hydroxyphenyl)methyl]propanedioic acid is a derivative of malonic acid and is characterized by the presence of a p-hydroxybenzyl group. It has been identified as a naturally occurring compound in licorice (Glycyrrhiza species) and also has applications as a reagent in the synthesis of thyroxin derivatives and as a stabilizer for plastic materials.

Table 1: Physicochemical Properties of 2-[(4-hydroxyphenyl)methyl]propanedioic acid



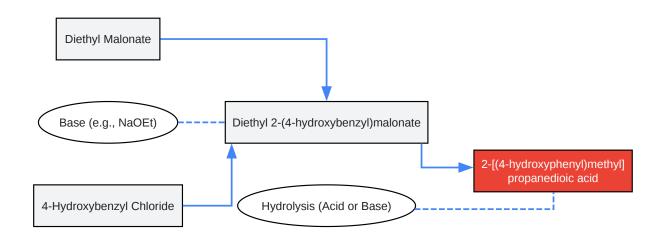
Property	Value	Source(s)
CAS Number	90844-16-9	Generic
Molecular Formula	C10H10O5	[1][2]
Molecular Weight	210.18 g/mol	[1][2]
IUPAC Name	2-[(4- hydroxyphenyl)methyl]propane dioic acid	Generic
Synonyms	(p-hydroxybenzyl)malonic acid, [(4- Hydroxyphenyl)methyl]propane dioic acid	[2]
Appearance	White crystalline solid	[3]
Melting Point	Approximately 135 °C	[3]
Solubility	Soluble in water and DMSO.	[3][4]
рКа	Data not available	

Synthesis and Analytical Characterization Synthesis

While a specific, detailed protocol for the synthesis of 2-[(4-hydroxyphenyl)methyl]propanedioic acid is not readily available in the reviewed literature, a general approach can be inferred from the synthesis of related compounds. The synthesis of its diethyl ester derivative, for instance, involves the reaction of diethyl malonate with 4-hydroxybenzyl chloride in the presence of a base like sodium ethoxide. Subsequent hydrolysis of the ester groups would yield the desired carboxylic acid.

Diagram 1: General Synthetic Workflow





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Caption: A potential synthetic route to 2-[(4-hydroxyphenyl)methyl]propanedioic acid.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and quantification of 2-[(4-hydroxyphenyl)methyl]propanedioic acid. A reverse-phase C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be appropriate for separation. UV detection at a wavelength corresponding to the absorbance maximum of the phenyl group would provide sensitive detection.

Table 2: Representative HPLC Method Parameters

Parameter	Condition
Column	C18 reverse-phase, 5 μm, 4.6 x 250 mm
Mobile Phase	Gradient or isocratic elution with a mixture of 0.1% phosphoric acid in water and methanol
Flow Rate	1.0 mL/min
Detection	UV at 220 nm and 275 nm
Injection Volume	10 μL



Note: Method optimization would be required for specific applications to ensure adequate resolution, sensitivity, and accuracy.

Spectral Data

Detailed experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for 2-[(4-hydroxyphenyl)methyl]propanedioic acid are not widely published. However, predicted spectral characteristics can be inferred from its structure.

- ¹H NMR: Expected signals would include aromatic protons from the p-substituted benzene ring, a methine proton adjacent to the carboxyl groups, and a methylene group attached to the aromatic ring.
- 13C NMR: Signals would correspond to the carboxyl carbons, aromatic carbons (with distinct shifts for the hydroxyl- and alkyl-substituted carbons), and the aliphatic methine and methylene carbons.
- Mass Spectrometry: The molecular ion peak [M-H]⁻ would be expected at m/z 209 in negative ion mode. Common fragmentation would likely involve the loss of CO₂ (44 Da) from the carboxylic acid groups.

Biological Activity: Inhibition of Lipogenesis

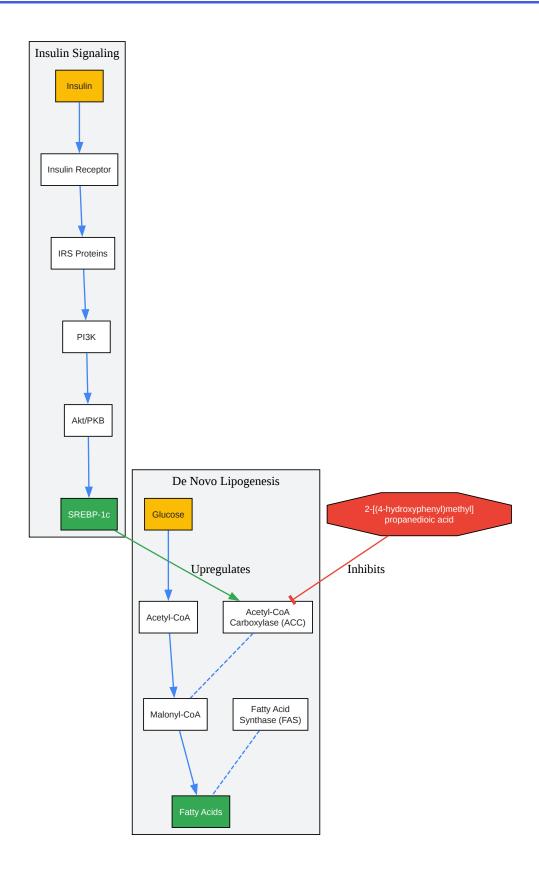
2-[(4-hydroxyphenyl)methyl]propanedioic acid has been shown to inhibit insulin-induced lipogenesis in rat adipocytes with an IC $_{50}$ value of 3.8 μ M.

Mechanism of Action

The precise mechanism of inhibition has not been fully elucidated. However, as a malonic acid derivative, it is plausible that it or its corresponding CoA ester acts as a competitive inhibitor of key enzymes in the fatty acid synthesis pathway. A likely target is acetyl-CoA carboxylase (ACC), the rate-limiting enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA. By inhibiting ACC, the supply of malonyl-CoA, the primary building block for fatty acid elongation, would be reduced, thereby decreasing de novo lipogenesis.

Diagram 2: Insulin Signaling and Inhibition of Lipogenesis





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Caption: Proposed mechanism of lipogenesis inhibition by 2-[(4-hydroxyphenyl)methyl]propanedioic acid.

Experimental Protocol: In Vitro Lipogenesis Assay in Rat Adipocytes

This protocol provides a general framework for assessing the inhibitory effect of 2-[(4-hydroxyphenyl)methyl]propanedioic acid on insulin-stimulated de novo lipogenesis in primary rat adipocytes.

Materials:

- Male Sprague-Dawley rats (150-200 g)
- Collagenase (Type I)
- Krebs-Ringer bicarbonate buffer (KRB) supplemented with 1% BSA and 2.5 mM glucose
- Insulin
- [3H]-glucose or [14C]-glucose
- 2-[(4-hydroxyphenyl)methyl]propanedioic acid
- Scintillation cocktail and vials
- Lipid extraction solvents (e.g., Dole's reagent: isopropanol:heptane:1N H₂SO₄, 40:10:1)

Procedure:

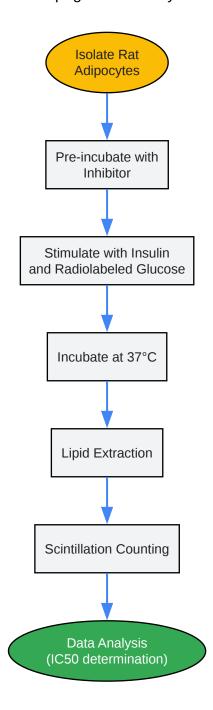
- Isolation of Adipocytes:
 - Euthanize rats and aseptically dissect epididymal fat pads.
 - Mince the fat pads and digest with collagenase in KRB buffer at 37°C with gentle shaking for 60 minutes.
 - Filter the cell suspension through a nylon mesh to remove undigested tissue.



- Wash the isolated adipocytes three times with KRB buffer by allowing them to float and aspirating the infranatant.
- Resuspend the adipocytes in fresh KRB buffer.
- Lipogenesis Assay:
 - Aliquot the adipocyte suspension into vials.
 - Pre-incubate the cells with varying concentrations of 2-[(4-hydroxyphenyl)methyl]propanedioic acid (or vehicle control) for 30 minutes at 37°C.
 - Stimulate lipogenesis by adding a submaximal concentration of insulin (e.g., 1 nM).
 Include a basal (no insulin) control.
 - Add radiolabeled glucose ([3H]-glucose or [14C]-glucose) to each vial.
 - Incubate for 2 hours at 37°C with gentle shaking.
 - Stop the reaction by adding Dole's reagent.
 - Extract the lipids by adding heptane and water, followed by vortexing and centrifugation.
 - Transfer an aliquot of the upper organic phase to a scintillation vial.
 - Evaporate the solvent and add scintillation cocktail.
 - Quantify the incorporated radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate the rate of glucose incorporation into lipids (e.g., in nmol glucose/10⁶ cells/hour).
 - Determine the percentage inhibition of insulin-stimulated lipogenesis for each concentration of the test compound.
 - Calculate the IC₅₀ value by plotting the percentage inhibition against the logarithm of the compound concentration.



Diagram 3: Experimental Workflow for Lipogenesis Assay



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Caption: Workflow for the in vitro assessment of lipogenesis inhibition.

Toxicological Profile



Comprehensive toxicological data for 2-[(4-hydroxyphenyl)methyl]propanedioic acid is limited. The available information suggests that related compounds may cause skin and eye irritation. No data on acute toxicity (LD50) or mutagenicity (e.g., Ames test) was found in the public domain.

Table 3: Summary of Toxicological Data

Test	Result	Source(s)
Acute Oral Toxicity (LD50)	Data not available	
Skin Irritation/Corrosion	May cause skin irritation (based on related compounds)	[5]
Eye Irritation/Damage	May cause serious eye irritation (based on related compounds)	[5][6]
Mutagenicity (Ames Test)	Data not available	

Safety Precautions:

Due to the lack of comprehensive safety data, it is recommended to handle 2-[(4-hydroxyphenyl)methyl]propanedioic acid with standard laboratory precautions. This includes wearing personal protective equipment (gloves, safety glasses, and a lab coat), working in a well-ventilated area, and avoiding inhalation of dust or direct contact with skin and eyes.

Conclusion

2-[(4-hydroxyphenyl)methyl]propanedioic acid (CAS 90844-16-9) is a compound with demonstrated biological activity as an inhibitor of insulin-induced lipogenesis. This technical guide has summarized the available physicochemical, synthetic, analytical, and biological data. Significant data gaps remain, particularly in the areas of detailed spectral characterization, a specific and optimized synthesis protocol, and comprehensive toxicological evaluation. Further research is warranted to fully characterize this compound and explore its therapeutic potential. The provided experimental frameworks should serve as a valuable resource for researchers and drug development professionals interested in pursuing further studies on this molecule.



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